Cas no 1360442-34-7 ((s)-2-(2-Chlorophenyl)pyrrolidine hydrochloride)

(s)-2-(2-Chlorophenyl)pyrrolidine hydrochloride structure
1360442-34-7 structure
Product Name:(s)-2-(2-Chlorophenyl)pyrrolidine hydrochloride
CAS No:1360442-34-7
MF:C10H13Cl2N
MW:218.122920751572
MDL:MFCD08751468
CID:4590528
PubChem ID:51358315
Update Time:2025-11-02

(s)-2-(2-Chlorophenyl)pyrrolidine hydrochloride Chemical and Physical Properties

Names and Identifiers

    • (s)-2-(2-chlorophenyl)pyrrolidine hydrochloride
    • (2S)-2-(2-Chlorophenyl)pyrrolidine hydrochloride
    • MFCD08751468
    • (S)-2-(2-chlorophenyl)pyrrolidine HCl
    • Y11068
    • (2S)-2-(2-CHLOROPHENYL)PYRROLIDINE HCL
    • (s)-2-(2-chlorophenyl)pyrrolidinehydrochloride
    • (2S)-2-(2-chlorophenyl)pyrrolidine;hydrochloride
    • AKOS015934205
    • 1360442-34-7
    • CS-0196709
    • DS-20161
    • AKOS015901830
    • DS-019169
    • (s)-2-(2-Chlorophenyl)pyrrolidine hydrochloride
    • MDL: MFCD08751468
    • Inchi: 1S/C10H12ClN.ClH/c11-9-5-2-1-4-8(9)10-6-3-7-12-10;/h1-2,4-5,10,12H,3,6-7H2;1H/t10-;/m0./s1
    • InChI Key: YDPJACFZHCPALP-PPHPATTJSA-N
    • SMILES: ClC1C=CC=CC=1[C@@H]1CCCN1.Cl

Computed Properties

  • Exact Mass: 217.0425048g/mol
  • Monoisotopic Mass: 217.0425048g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 149
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 12

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(s)-2-(2-Chlorophenyl)pyrrolidine hydrochloride Suppliers

Amadis Chemical Company Limited
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(CAS:1360442-34-7)(s)-2-(2-Chlorophenyl)pyrrolidine hydrochloride
Order Number:A998752
Stock Status:in Stock
Quantity:250mg
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 18:28
Price ($):213.0
Email:sales@amadischem.com

Additional information on (s)-2-(2-Chlorophenyl)pyrrolidine hydrochloride

Comprehensive Overview of (S)-2-(2-Chlorophenyl)pyrrolidine Hydrochloride (CAS No. 1360442-34-7): Properties, Applications, and Research Insights

(S)-2-(2-Chlorophenyl)pyrrolidine hydrochloride (CAS 1360442-34-7) is a chiral organic compound gaining attention in pharmaceutical and chemical research due to its unique structural features. As a pyrrolidine derivative, it serves as a versatile building block in asymmetric synthesis and drug discovery. The 2-chlorophenyl substitution pattern enhances its potential for modulating biological activity, making it a subject of interest for medicinal chemists exploring central nervous system (CNS) targets and enzyme inhibition.

Recent studies highlight the compound's relevance in developing chiral catalysts and pharmacological probes. Its hydrochloride salt form improves solubility for biological testing, addressing a key challenge in preclinical research. The stereospecific (S)-configuration at the pyrrolidine ring is particularly valuable for studying structure-activity relationships (SAR) in receptor-binding applications. Researchers are investigating its potential in neurological disorder research, with computational models suggesting affinity for neurotransmitter transporters.

From a synthetic chemistry perspective, 1360442-34-7 demonstrates remarkable stability under various reaction conditions. Its pyrrolidine core allows for diverse functionalization, enabling the creation of compound libraries for high-throughput screening. The chlorophenyl moiety contributes to π-stacking interactions in molecular recognition processes, a feature leveraged in fragment-based drug design. Analytical characterization by HPLC and chiral separation techniques confirms its high enantiomeric purity (>98% ee), meeting stringent requirements for pharmaceutical intermediates.

The compound's physicochemical properties have been extensively documented, including its melting point range (215-218°C), water solubility (>50 mg/mL), and optical rotation ([α]D²⁰ = +42.5° in methanol). These parameters are crucial for formulation scientists developing preclinical candidates. Stability studies indicate excellent solid-state stability under ambient conditions, with no observed racemization over 24 months when stored properly.

Emerging applications include its use as a molecular scaffold in proteolysis targeting chimera (PROTAC) development, where its rigid structure facilitates protein-protein interaction modulation. The scientific community has shown growing interest in its potential for allosteric modulator design, particularly for G-protein coupled receptors (GPCRs). Recent patent literature describes derivatives of (S)-2-(2-chlorophenyl)pyrrolidine showing promise in neuroprotective and cognitive enhancement applications.

Quality control protocols for CAS 1360442-34-7 typically involve NMR spectroscopy (¹H and ¹³C), mass spectrometry, and elemental analysis to verify identity and purity. The compound's crystalline form has been characterized by X-ray diffraction, revealing important packing interactions that influence its physicochemical behavior. These analytical data support its reliable use in structure-based drug design projects across academic and industrial laboratories.

From a regulatory perspective, (S)-2-(2-chlorophenyl)pyrrolidine HCl is classified as a research chemical with no current therapeutic indications. However, its structural analogs appear in several clinical-stage compounds targeting neurodegenerative diseases and mood disorders. The compound's blood-brain barrier permeability, predicted by in silico models, makes it particularly interesting for CNS drug discovery programs investigating novel mechanisms of action.

Ongoing research explores the compound's potential in epigenetic modulation, with preliminary data suggesting activity against certain histone-modifying enzymes. Its chiral purity and structural rigidity make it valuable for developing chemical biology tools to study protein-ligand interactions. The scientific literature contains multiple references to its use in creating positron emission tomography (PET) tracers for neurological imaging applications.

Manufacturers of 1360442-34-7 typically employ asymmetric synthesis routes starting from L-proline derivatives, followed by chiral resolution when necessary. Current process chemistry developments aim to improve atom economy and reduce environmental impact during production. The compound's growing importance is reflected in its inclusion in several commercial screening libraries and fragment collections for drug discovery.

Future research directions may explore the compound's utility in targeted protein degradation strategies and multi-target drug design. Its balanced lipophilicity profile (calculated logP ~2.1) and hydrogen bonding capacity make it suitable for optimizing pharmacokinetic properties in lead optimization campaigns. As the field of chiral pharmaceuticals expands, (S)-2-(2-chlorophenyl)pyrrolidine hydrochloride continues to demonstrate significant value as a versatile synthetic intermediate with broad research applications.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1360442-34-7)(s)-2-(2-Chlorophenyl)pyrrolidine hydrochloride
A998752
Purity:99%
Quantity:250mg
Price ($):213.0
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